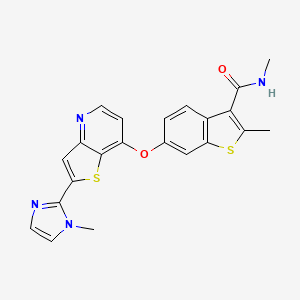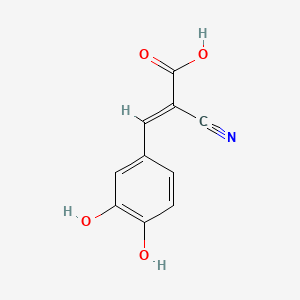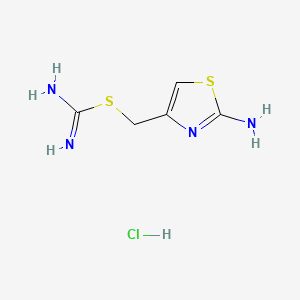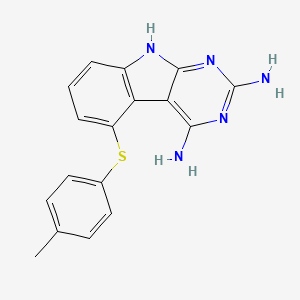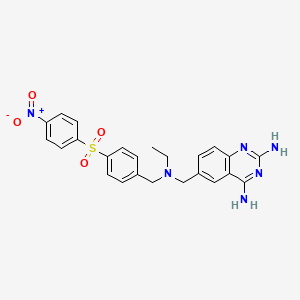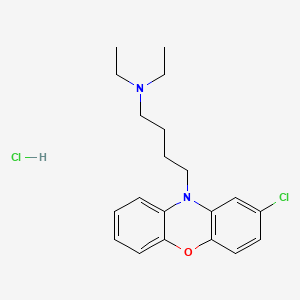
10-脱溴氯化物
描述
10-Debc hydrochloride is a selective inhibitor of the protein kinase B (Akt), which plays a crucial role in various cellular processes, including glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration . This compound has garnered significant attention due to its potential therapeutic applications, particularly in the treatment of infections caused by Mycobacterium abscessus .
科学研究应用
10-Debc hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of Akt in various chemical reactions and pathways.
Biology: It is used to investigate the biological functions of Akt in cellular processes such as apoptosis, cell proliferation, and migration.
Industry: It is used in the development of new drugs and therapeutic agents targeting Akt-related pathways.
作用机制
Target of Action
10-Debc hydrochloride is a selective inhibitor of Akt, also known as Protein Kinase B (PKB) . Akt is a serine/threonine kinase that plays a crucial role in multiple cellular processes such as glucose metabolism, apoptosis, cell proliferation, transcription, and cell migration .
Mode of Action
10-Debc hydrochloride inhibits the IGF-1-stimulated phosphorylation and activation of Akt . This inhibition of Akt phosphorylation by 10-Debc hydrochloride correlates strongly with the suppression of downstream targets, including mTOR, p70 S6 kinase, and S6 ribosomal protein .
Biochemical Pathways
The inhibition of Akt by 10-Debc hydrochloride leads to the suppression of the downstream targets, mTOR, p70 S6 kinase, and S6 ribosomal protein . These proteins are key components of the PI3K/Akt/mTOR pathway, which is involved in cell survival and growth .
Pharmacokinetics
The effectiveness of 10-debc hydrochloride has been measured in vitro .
Result of Action
10-Debc hydrochloride has shown inhibitory activity against Mycobacterium abscessus . It significantly inhibited the growth of wild-type M. abscessus and clinical isolates, including clarithromycin-resistant M. abscessus strains . In addition, 10-Debc hydrochloride has been found to enhance the toxicity induced by a combination of menadione and ascorbic acid in U251 human glioblastoma cells .
Action Environment
10-Debc hydrochloride operates under anaerobic conditions without replication as well as in the presence of biofilms . This suggests that the compound’s action, efficacy, and stability may be influenced by environmental factors such as oxygen levels and the presence of biofilms .
生化分析
Biochemical Properties
10-DEBC hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of Akt/PKB. Akt is a serine/threonine kinase that phosphorylates and inactivates components of the apoptotic machinery, including Caspase 9 and BAD. By inhibiting Akt, 10-DEBC hydrochloride suppresses the downstream activation of mTOR, p70 S6 kinase, and S6 ribosomal protein . This inhibition leads to the suppression of cell growth and induction of apoptosis in various cell types, including rhabdomyosarcoma cells .
Cellular Effects
10-DEBC hydrochloride has been shown to significantly impact cellular processes. In human macrophages and human embryonic cell-derived macrophages, 10-DEBC hydrochloride inhibits the growth of Mycobacterium abscessus, including wild-type, clinical isolates, and clarithromycin-resistant strains . Additionally, in human U251 glioblastoma cells, 10-DEBC hydrochloride enhances the anti-glioblastoma effect of menadione and ascorbic acid by increasing autophagic flux and amplifying reactive oxygen species (ROS) levels . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by inhibiting Akt phosphorylation and activation .
Molecular Mechanism
The molecular mechanism of 10-DEBC hydrochloride involves its selective inhibition of Akt/PKB. This inhibition prevents the phosphorylation and activation of Akt, thereby suppressing the downstream signaling pathways involving mTOR, p70 S6 kinase, and S6 ribosomal protein . By blocking these pathways, 10-DEBC hydrochloride induces apoptosis and inhibits cell growth. Additionally, 10-DEBC hydrochloride has been shown to enhance the autophagic flux and increase ROS levels in glioblastoma cells, further contributing to its anti-cancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 10-DEBC hydrochloride have been observed to change over time. The compound retains its inhibitory activity against Mycobacterium abscessus under anaerobic conditions and in the presence of biofilms . The stability and degradation of 10-DEBC hydrochloride in various experimental conditions have not been extensively studied, but its long-term effects on cellular function have been demonstrated in in vitro studies .
Dosage Effects in Animal Models
The effects of 10-DEBC hydrochloride vary with different dosages in animal models. In studies involving human U251 glioblastoma cells, 10-DEBC hydrochloride at concentrations of 10 μM significantly enhanced the anti-glioblastoma effects of menadione and ascorbic acid . The specific dosage effects and potential toxic or adverse effects at high doses in animal models have not been thoroughly investigated.
Metabolic Pathways
10-DEBC hydrochloride is involved in metabolic pathways that regulate cell survival and apoptosis. By inhibiting Akt, 10-DEBC hydrochloride affects the phosphorylation of downstream targets such as mTOR, p70 S6 kinase, and S6 ribosomal protein . This inhibition leads to changes in metabolic flux and metabolite levels, contributing to the compound’s anti-cancer and anti-microbial effects .
Transport and Distribution
The transport and distribution of 10-DEBC hydrochloride within cells and tissues involve its interaction with specific transporters and binding proteins. The compound’s ability to inhibit Akt phosphorylation and activation suggests that it may be efficiently transported to its target sites within cells . Detailed studies on the transporters and binding proteins involved in its distribution are lacking.
Subcellular Localization
The subcellular localization of 10-DEBC hydrochloride is primarily associated with its target, Akt/PKB. By inhibiting Akt, 10-DEBC hydrochloride affects the localization and activity of downstream signaling molecules such as mTOR, p70 S6 kinase, and S6 ribosomal protein
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-Debc hydrochloride involves multiple steps, starting from the appropriate precursor compoundsThe final step involves the conversion of the free base to its hydrochloride salt form to enhance its solubility and stability .
Industrial Production Methods: Industrial production of 10-Debc hydrochloride typically involves large-scale organic synthesis techniques. The process is optimized to ensure high yield and purity, often involving the use of advanced purification methods such as recrystallization and chromatography. The production process is carried out under strict quality control to meet the standards required for pharmaceutical applications .
化学反应分析
Types of Reactions: 10-Debc hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced products.
Common Reagents and Conditions: The common reagents used in these reactions include oxidizing agents (such as hydrogen peroxide), reducing agents (such as sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels to ensure optimal yields and selectivity .
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 10-Debc hydrochloride. These derivatives often exhibit different biological activities and can be used for various research and therapeutic applications .
相似化合物的比较
属性
IUPAC Name |
4-(2-chlorophenoxazin-10-yl)-N,N-diethylbutan-1-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25ClN2O.ClH/c1-3-22(4-2)13-7-8-14-23-17-9-5-6-10-19(17)24-20-12-11-16(21)15-18(20)23;/h5-6,9-12,15H,3-4,7-8,13-14H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVKSJUIYYCQZEC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCCN1C2=CC=CC=C2OC3=C1C=C(C=C3)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60587887 | |
| Record name | 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
201788-90-1 | |
| Record name | 4-(2-Chloro-10H-phenoxazin-10-yl)-N,N-diethylbutan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60587887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


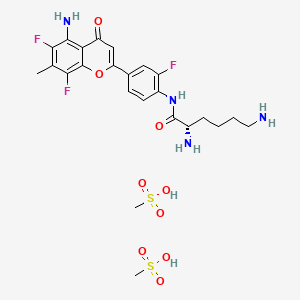

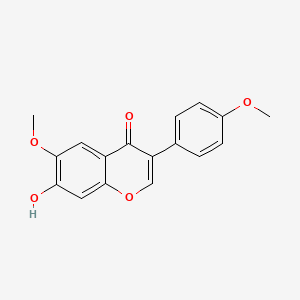

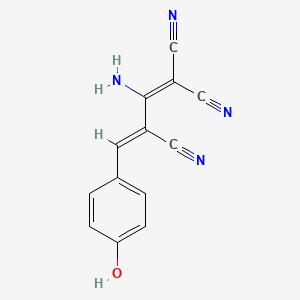
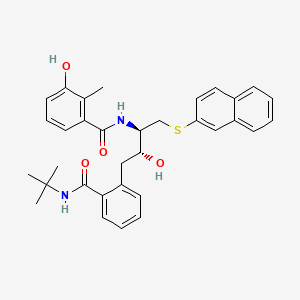
![2-[(3-hydroxy-4-nitrophenyl)methylidene]propanedinitrile](/img/structure/B1664419.png)
![2-[(4-Hydroxy-3-nitrophenyl)methylidene]propanedinitrile](/img/structure/B1664420.png)
